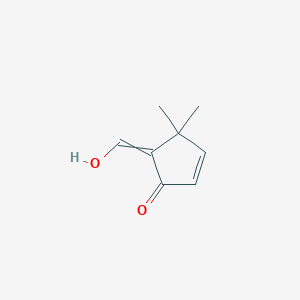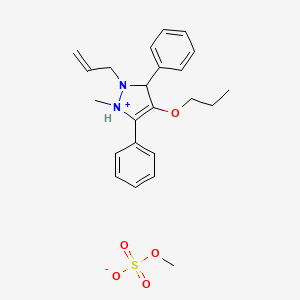
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl group at the nitrogen atom.
Substitution reactions: The phenyl groups are introduced through substitution reactions using appropriate phenyl halides.
Propoxylation: The propoxy group is introduced via a nucleophilic substitution reaction.
Formation of the pyrazolium salt: The final step involves the reaction of the pyrazole derivative with methyl sulfate to form the pyrazolium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazole
- 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
Uniqueness
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its specific combination of functional groups and the presence of the pyrazolium ion. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
60614-86-0 |
|---|---|
Formule moléculaire |
C23H30N2O5S |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
1-methyl-3,5-diphenyl-2-prop-2-enyl-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C22H26N2O.CH4O4S/c1-4-16-24-21(19-14-10-7-11-15-19)22(25-17-5-2)20(23(24)3)18-12-8-6-9-13-18;1-5-6(2,3)4/h4,6-15,21H,1,5,16-17H2,2-3H3;1H3,(H,2,3,4) |
Clé InChI |
IHVFSHFSKDLPMH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C([NH+](N(C1C2=CC=CC=C2)CC=C)C)C3=CC=CC=C3.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


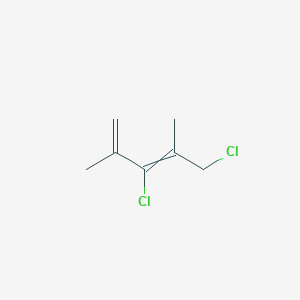
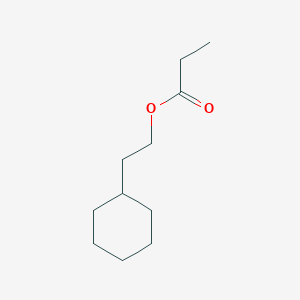
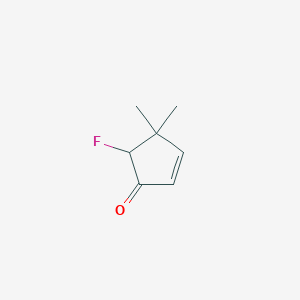
![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)

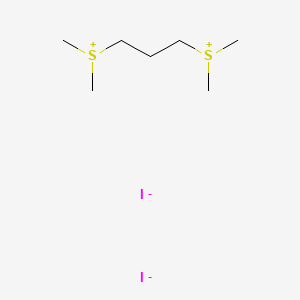

![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
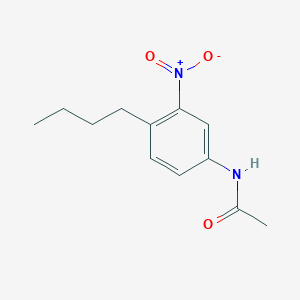

![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
